molecular formula C11H18O2 B12650233 5-Hexyldihydromethylfuran-2(3H)-one CAS No. 93980-90-6

5-Hexyldihydromethylfuran-2(3H)-one

Cat. No.: B12650233
CAS No.: 93980-90-6
M. Wt: 182.26 g/mol
InChI Key: KGOKIKUWPSPJNC-UHFFFAOYSA-N
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Description

5-Hexyldihydromethylfuran-2(3H)-one, also known as γ-Decalactone, is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a lactone, a cyclic ester, and is known for its pleasant fruity aroma, often described as peach-like. This compound is widely used in the flavor and fragrance industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyldihydromethylfuran-2(3H)-one typically involves the cyclization of hydroxy acids. One common method is the reduction of 4-hydroxydecanoic acid, which undergoes intramolecular esterification to form the lactone ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Hexyldihydromethylfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the lactone under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Hydroxydecanoic acid.

    Reduction: 4-Hexyl-1,4-butanediol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

5-Hexyldihydromethylfuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying lactone chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to various products, including food, beverages, and cosmetics.

Mechanism of Action

The mechanism of action of 5-Hexyldihydromethylfuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    γ-Nonalactone: Similar structure with a shorter alkyl chain.

    γ-Undecalactone: Similar structure with a longer alkyl chain.

    γ-Octalactone: Another lactone with a different alkyl chain length.

Uniqueness

5-Hexyldihydromethylfuran-2(3H)-one is unique due to its specific alkyl chain length, which imparts a distinct peach-like aroma. This makes it particularly valuable in the flavor and fragrance industry compared to other lactones with different alkyl chain lengths.

Properties

CAS No.

93980-90-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-hexyl-3-methyl-3H-furan-2-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)11(12)13-10/h8-9H,3-7H2,1-2H3

InChI Key

KGOKIKUWPSPJNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(C(=O)O1)C

Origin of Product

United States

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